molecular formula C20H18Cl2N2O B12002703 7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]

7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]

Cat. No.: B12002703
M. Wt: 373.3 g/mol
InChI Key: USVBVNUUYAEWDK-UHFFFAOYSA-N
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Description

7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a benzo[e]pyrazolo[1,5-c][1,3]oxazine and a cyclopentane ring, with chlorine atoms at the 7 and 9 positions and a phenyl group at the 2 position. Its molecular formula is C20H18Cl2N2O, and it has a molecular weight of 373.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core, followed by the introduction of the spirocyclopentane moiety. The reaction conditions often require the use of strong bases, such as sodium hydride (NaH), and solvents like dimethylformamide (DMF) to facilitate the formation of the spiro linkage. Chlorination at the 7 and 9 positions is usually achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form different structural analogs.

    Substitution: The chlorine atoms at the 7 and 9 positions can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions include phenolic derivatives, reduced oxazine analogs, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new organic materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The spiro linkage and chlorine atoms are believed to play a crucial role in its bioactivity.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with various biological targets makes them candidates for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure lends itself to applications in materials science, such as the development of novel polymers and coatings.

Mechanism of Action

The mechanism by which 7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] exerts its effects is largely dependent on its interaction with molecular targets. The chlorine atoms and spiro linkage allow it to bind to specific enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 7,9-Dichloro-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane]
  • 7,9-Dichloro-2-(4-methylphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane]

Uniqueness

Compared to similar compounds, 7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane] stands out due to its specific substitution pattern and the presence of the phenyl group. These structural features contribute to its unique chemical reactivity and potential biological activity. The spiro linkage also imparts distinct three-dimensional properties, which can influence its interaction with biological targets and its overall stability.

Properties

Molecular Formula

C20H18Cl2N2O

Molecular Weight

373.3 g/mol

IUPAC Name

7,9-dichloro-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C20H18Cl2N2O/c21-14-10-15-18-12-17(13-6-2-1-3-7-13)23-24(18)20(8-4-5-9-20)25-19(15)16(22)11-14/h1-3,6-7,10-11,18H,4-5,8-9,12H2

InChI Key

USVBVNUUYAEWDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Cl)Cl

Origin of Product

United States

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